N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% under mild conditions . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, which can yield cyanoacetamide derivatives .
Industrial Production Methods: Industrial production of N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient and scalable approach to produce N,N’-disubstituted guanidines .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxyphenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted guanidines.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of heterocycles and other complex molecules . In biology, this compound is used in the study of biochemical processes and as a potential therapeutic agent. In medicine, it has shown promise in the development of new drugs due to its unique chemical properties. Additionally, in the industrial sector, N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is utilized in the production of various chemical intermediates and as a catalyst in organic reactions .
Wirkmechanismus
The mechanism of action of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine can be compared with other similar compounds, such as N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide and N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide These compounds share structural similarities but differ in their functional groups and overall chemical properties
Conclusion
N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and properties make it a valuable tool in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
209673-05-2 |
---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1-hydroxy-2-[(4-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)6-11-9(10)12-13/h2-5,13H,6H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
PDFBUBVBXHVXFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.